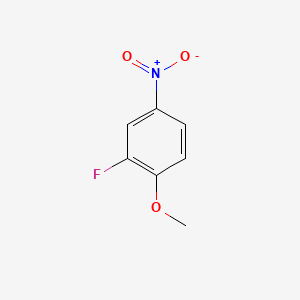

2-Fluoro-4-nitroanisole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMVTXUXZUPGGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278852 | |

| Record name | 2-Fluoro-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-93-6 | |

| Record name | 2-Fluoro-1-methoxy-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 455-93-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-nitroanisole (CAS 455-93-6): A Cornerstone Intermediate for Modern Chemistry

This guide provides an in-depth technical overview of 2-Fluoro-4-nitroanisole, a key building block in the synthesis of complex molecules. Targeted at researchers, scientists, and professionals in drug development and material science, this document delves into the compound's properties, reactivity, synthesis, and applications, offering field-proven insights into its utility.

Introduction: The Strategic Value of 2-Fluoro-4-nitroanisole

2-Fluoro-4-nitroanisole (CAS No. 455-93-6) is a highly functionalized aromatic compound that has established itself as a critical intermediate in diverse fields, most notably in the pharmaceutical and agrochemical industries.[1][2][3] Its molecular architecture, featuring a methoxy group, a nitro group, and a fluorine atom strategically positioned on a benzene ring, provides a unique combination of reactivity and stability.[1][4] The electron-withdrawing nature of the nitro group activates the ring for specific transformations, while the fluorine atom serves as an excellent leaving group in nucleophilic aromatic substitution reactions.[4][5] This guide will explore the fundamental chemistry of this versatile molecule, providing the technical understanding necessary to leverage its full potential in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in synthesis and for quality control.

Physicochemical Properties

2-Fluoro-4-nitroanisole is typically a white to light yellow crystalline powder, a form that simplifies handling and storage in a laboratory setting.[4] Its key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 455-93-6 | [6] |

| Molecular Formula | C₇H₆FNO₃ | [4][6][7] |

| Molecular Weight | 171.13 g/mol | [4][6] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 103-105 °C | [4][6][8] |

| Boiling Point | 277.2 ± 20.0 °C (Predicted) | [6][8] |

| Density | 1.321 ± 0.06 g/cm³ (Predicted) | [6][8] |

| Solubility | Soluble in Toluene | [6][8] |

| Flash Point | 135.1 °C | [6] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 2-Fluoro-4-nitroanisole. The expected spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons and the methoxy group protons. The aromatic region will show complex splitting patterns due to the different electronic environments and couplings between the protons and the fluorine atom. The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display seven unique carbon signals. The carbon atom attached to the fluorine will show a large coupling constant (¹JC-F), which is characteristic of organofluorine compounds. The carbons attached to the methoxy and nitro groups will also have distinct chemical shifts.

-

IR (Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the functional groups present. Key peaks include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-O stretching for the anisole ether will be observed, as will C-F and aromatic C-H stretching bands.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 171.13).[9] Fragmentation patterns can provide further structural confirmation.

Chemical Reactivity: The Power of Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for 2-Fluoro-4-nitroanisole is Nucleophilic Aromatic Substitution (SNAr).[4] This reaction is synthetically powerful because it allows for the direct formation of new bonds to an aromatic ring, a core structure in many drugs and materials.

Mechanistic Rationale

The facility of the SNAr reaction in this molecule is not accidental; it is a direct consequence of its electronic structure:

-

Activation by the Nitro Group: The nitro group (-NO₂) is a potent electron-withdrawing group. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack. It does so by withdrawing electron density from the ring, making the carbon atoms more electrophilic.[10][11]

-

Stabilization of the Intermediate: During an SNAr reaction, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10][12] The negative charge of this intermediate is delocalized onto the oxygen atoms of the para-nitro group, providing significant stabilization and lowering the activation energy of the reaction.[10][11]

-

Fluorine as an Excellent Leaving Group: In the context of SNAr, the reactivity of halogens as leaving groups is often F > Cl > Br > I.[5] This is counterintuitive based on bond strength but is explained by the rate-determining step. The initial attack of the nucleophile on the aromatic ring is typically the slow step, not the breaking of the carbon-halogen bond.[5] Fluorine's high electronegativity makes the carbon it is attached to highly electrophilic, thus accelerating this initial attack.[13]

Generalized SNAr Workflow

The diagram below illustrates the general mechanism of an SNAr reaction on 2-Fluoro-4-nitroanisole, where "Nu" represents a generic nucleophile.

Caption: Generalized SNAr mechanism for 2-Fluoro-4-nitroanisole.

Synthesis Protocol: Nitration of 2-Fluoroanisole

A common and reliable method for the laboratory-scale synthesis of 2-Fluoro-4-nitroanisole involves the direct nitration of 2-fluoroanisole. The following protocol is adapted from established procedures.[14]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-Fluoro-4-nitroanisole.

Step-by-Step Methodology

Materials:

-

2-fluoroanisole (2.26 mol, 285 g)

-

Acetic anhydride (1.1 L)

-

Fuming nitric acid (sp. gr. 1.59, 114 mL)

-

Methylene chloride

-

Anhydrous magnesium sulfate

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 285 g (2.26 mol) of 2-fluoroanisole in 1.1 L of acetic anhydride. Stir the solution and cool it to -2°C using an appropriate cooling bath.[14]

-

Nitration: Add 114 mL of fuming nitric acid dropwise to the cold, stirred solution. The rate of addition must be carefully controlled to maintain the internal reaction temperature between -2°C and 0°C.[14]

-

Reaction Time: After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 5 hours.[14]

-

Quenching: Pour the reaction mixture into 4.0 L of cold water. A suspension will form.[14]

-

Precipitation/Extraction: Stir the aqueous suspension for 1.5 hours. The mixture can be stored (e.g., for 15 hours) to allow for complete precipitation. Extract the product into methylene chloride (2 x 1.0 L).[14]

-

Workup: Combine the organic extracts and wash them twice with 500 mL portions of water. Dry the organic layer over anhydrous magnesium sulfate.[14]

-

Isolation: Concentrate the dried solution under reduced pressure (in vacuo) to yield the crude product.[14]

-

Purification: Recrystallize the crude solid from ethanol to obtain purified 2-Fluoro-4-nitroanisole. A yield of approximately 38% of material suitable for subsequent transformations can be expected.[14]

Applications in Research and Development

The synthetic utility of 2-Fluoro-4-nitroanisole is broad, making it a valuable commodity for innovation across several scientific sectors.

-

Pharmaceutical Development: This compound is a vital building block for numerous Active Pharmaceutical Ingredients (APIs).[1][2] The fluorine atom can enhance metabolic stability and binding affinity in the final drug molecule, while the nitro and methoxy groups provide versatile handles for further synthetic elaboration.[2] It is frequently used in the synthesis of molecules with potential anti-inflammatory and analgesic properties.[1]

-

Agrochemical Formulations: In the agrochemical industry, 2-Fluoro-4-nitroanisole serves as a critical intermediate for creating effective herbicides and pesticides.[1][3] The specific functional groups can be tailored to influence the biological activity, stability, and delivery mechanism of the final crop protection product.[3]

-

Material Science: The incorporation of fluorine into organic molecules can impart unique properties such as enhanced thermal stability and altered electronic characteristics. Consequently, 2-Fluoro-4-nitroanisole is employed in the development of specialized polymers and coatings.[1][15]

-

Photochemical Research: The photoreactions of 2-halo-4-nitroanisoles, including the 2-fluoro derivative, have been investigated with various nucleophiles. This highlights its utility as a substrate for studying photochemical reaction mechanisms and as a potential biochemical photoprobe for investigating biological systems.[15][16]

Safety, Handling, and Storage

Adherence to proper safety protocols is critical when working with 2-Fluoro-4-nitroanisole.

Hazard Identification

According to its Safety Data Sheet (SDS), the compound presents the following hazards:

The GHS signal word is "Warning".[7][8]

Recommended Handling and PPE

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[8] Avoid the formation of dust and aerosols.[7]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Keep away from incompatible materials.[7] The recommended storage condition is sealed in a dry environment at room temperature.[8]

Conclusion

2-Fluoro-4-nitroanisole is more than just a chemical intermediate; it is an enabling tool for innovation. Its well-defined physicochemical properties, predictable reactivity centered on the SNAr mechanism, and established synthesis routes make it a reliable and versatile building block. For scientists in drug discovery, agrochemical development, and material science, a comprehensive understanding of this compound's technical profile is essential for designing next-generation molecules and technologies.

References

- Applications of 2-Fluoro-4-nitroanisole in Pharma & Agrochemicals. Self-hosted.

- Synthesis of 2-Fluoro-4-nitroanisole (IX). PrepChem.com.

- The Chemistry Behind 2-Fluoro-4-nitroanisole: Properties and Synthesis P

- 2-FLUORO-4-NITROANISOLE. ChemBK.

- Buy 2-Fluoro-4-nitroanisole Industrial Grade from Henan Allgreen Chemical Co.,LTD. ECHEMI.

- 2-Fluoro-4-nitroanisole 455-93-6. Tokyo Chemical Industry Co., Ltd.

- 2-Fluoro-4-nitroanisole: A Versatile Intermediate in Pharmaceutical and Material Science. NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Fluoro-4-nitroanisole 98 455-93-6. Sigma-Aldrich.

- 2-Fluoro-4-nitroanisole: A Versatile Intermediate for Pharmaceutical API Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Fluoro-4-nitroanisole | 455-93-6. ChemicalBook.

- The Future of Chemical Synthesis: Leveraging 2-Fluoro-4-nitroanisole (CAS 455-93-6)

- 2-Fluoro-4-nitroanisole(455-93-6) MS spectrum. ChemicalBook.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Nucleophilic arom

- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene. Benchchem.

- 16.

- The Role of 2-Fluoro-4-nitroanisole in Modern Agrochemical Formul

- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. 2-Fluoro-4-nitroanisole | 455-93-6 [amp.chemicalbook.com]

- 9. 2-Fluoro-4-nitroanisole(455-93-6) MS spectrum [chemicalbook.com]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. prepchem.com [prepchem.com]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to 2-Fluoro-4-nitroanisole: Properties, Synthesis, and Applications

Introduction

In the landscape of modern organic synthesis, certain molecules stand out for their versatility and strategic importance. 2-Fluoro-4-nitroanisole (CAS No. 455-93-6) is one such compound. As a key intermediate, it serves as a foundational building block in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its value lies in the specific arrangement and interplay of its functional groups—a fluorine atom, a nitro group, and a methoxy group—on a benzene core. This unique substitution pattern imparts a predictable and highly useful reactivity profile, primarily governed by nucleophilic aromatic substitution.

This guide provides an in-depth technical overview of 2-Fluoro-4-nitroanisole, designed for researchers, chemists, and drug development professionals. We will explore its core chemical and physical properties, delve into its reactivity, detail a validated synthesis protocol, discuss its critical applications, and provide essential safety and handling information. The insights herein are grounded in established chemical principles and supported by authoritative data to ensure scientific integrity and practical utility.

Core Chemical and Physical Properties

2-Fluoro-4-nitroanisole is typically a white to light yellow crystalline powder at room temperature, a physical state that simplifies its handling and storage in a laboratory setting.[1][3] A comprehensive summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 455-93-6 | |

| Molecular Formula | C₇H₆FNO₃ | [3] |

| Molecular Weight | 171.13 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1][3] |

| Melting Point | 103-107 °C | [3] |

| Boiling Point | 277.2 ± 20.0 °C (Predicted) | [3][4] |

| Density | 1.321 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Solubility | Soluble in Toluene | [3] |

| Vapor Pressure | 0.000519 mmHg at 25°C | [4][5] |

| Flash Point | 121.4 °C | [5] |

| InChI Key | XGMVTXUXZUPGGY-UHFFFAOYSA-N | [3] |

Molecular Structure and Chemical Reactivity

The reactivity of 2-fluoro-4-nitroanisole is a direct consequence of the electronic effects exerted by its three functional groups. Understanding these influences is critical to predicting its behavior in chemical reactions.

-

Nitro Group (-NO₂): Positioned para to the fluorine atom, the nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. This deactivates the aromatic ring towards electrophilic substitution but, crucially, strongly activates it for nucleophilic aromatic substitution (SₙAr).

-

Fluorine Atom (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. It is also an excellent leaving group in SₙAr reactions, particularly when the ring is activated by electron-withdrawing groups.

-

Methoxy Group (-OCH₃): Located ortho to the fluorine atom, the methoxy group is electron-donating through resonance. While this effect can slightly counteract the deactivating nature of the other groups, its primary influence is directing incoming nucleophiles.

The synergistic effect of the para-nitro group and the ortho-fluoro leaving group makes the C1 position (the carbon attached to the fluorine) highly electrophilic and susceptible to attack by nucleophiles. This selective reactivity is the cornerstone of its utility as a synthetic intermediate.[1]

Caption: Workflow for the synthesis of 2-Fluoro-4-nitroanisole.

Key Applications in Research and Development

The strategic value of 2-Fluoro-4-nitroanisole is demonstrated by its widespread use as a versatile intermediate across several high-value sectors.

-

Pharmaceutical Synthesis: It is a vital building block for numerous Active Pharmaceutical Ingredients (APIs). [6]The fluorine atom can enhance metabolic stability and binding affinity in the final drug molecule, making it a desirable feature in modern medicinal chemistry. [6]It is frequently used in the synthesis of compounds with anti-inflammatory and analgesic properties. [2]* Agrochemicals: In the agrochemical industry, it serves as a critical intermediate for creating potent herbicides and pesticides. [2]Its incorporation can improve the efficacy and selectivity of crop protection products. [2]* Biochemical Research: 2-Fluoro-4-nitroanisole has been employed as a biochemical photoprobe. [7]This application allows researchers to study proteins and other biological systems by initiating photoreactions with nucleophiles like amino acid residues. * Material Science: The compound is also used in the development of specialized polymers and coatings. The presence of fluorine can impart unique properties such as enhanced thermal stability and altered electronic characteristics to materials. [2][7]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 2-Fluoro-4-nitroanisole is essential for user safety. The compound is classified as an irritant.

GHS Hazard and Precautionary Statements:

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation. [5] |

| H319 | Causes serious eye irritation. [5] | |

| H335 | May cause respiratory irritation. [5] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. [5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. [5] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. [5] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5] |

Handling and Storage Recommendations:

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [5]Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat. Avoid contact with skin and eyes. [5]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [5]Keep away from incompatible materials such as strong oxidizing agents and strong bases. [8][9]Store locked up. [5]

Conclusion

2-Fluoro-4-nitroanisole is a high-value chemical intermediate whose utility is firmly rooted in its distinct molecular architecture. The predictable reactivity, dominated by nucleophilic aromatic substitution, makes it an indispensable tool for synthetic chemists. Its role in the production of pharmaceuticals, agrochemicals, and advanced materials underscores its importance in both academic research and industrial manufacturing. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for harnessing its full potential to drive innovation.

References

- 2-Fluoro-4-nitroanisole Industrial Grade Information. (n.d.). Henan Allgreen Chemical Co.,LTD.

- Synthesis of 2-Fluoro-4-nitroanisole (IX). (n.d.). PrepChem.com.

- 2-Fluoro-4-nitroanisole Product Description. (n.d.). ChemicalBook.

- The Chemistry Behind 2-Fluoro-4-nitroanisole: Properties and Synthesis Pathways. (2025, October 11). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Fluoro-4-nitroanisole 455-93-6. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

- 2-Fluoro-4-nitroanisole 98% 455-93-6. (n.d.). Sigma-Aldrich.

- Applications of 2-Fluoro-4-nitroanisole in Pharma & Agrochemicals. (n.d.).

- 2,3-Difluoro-4-nitroanisole: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development. (n.d.).

- 2-Fluoro-4-nitroaniline (CAS 369-35-7). (n.d.). Benchchem.

- 2-FLUORO-4-NITROANISOLE - Physico-chemical Properties. (2024, April 9). ChemBK.

- 2-Fluoro-4-nitroanisole - Safety Data Sheet. (2025, July 26). ChemicalBook.

- 2-Fluoro-4-nitroanisole: A Versatile Intermediate for Pharmaceutical API Synthesis. (2025, October 9). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Fluoro-4-nitroanisole: A Versatile Intermediate in Pharmaceutical and Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Fluoro-4-nitroanisole(455-93-6) MS spectrum. (n.d.). ChemicalBook.

- 2-Fluoro-4-nitroanisole | 455-93-6. (n.d.). ChemicalBook.

- The Future of Chemical Synthesis: Leveraging 2-Fluoro-4-nitroanisole (CAS 455-93-6) for Innovation. (2025, October 10). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Fluoro-4-nitroanisole. (n.d.). Oakwood Chemical.

- SAFETY DATA SHEET - 4-Nitroanisole. (2014, December 3). Fisher Scientific.

- SAFETY DATA SHEET - 4-Nitroanisole. (2025, November 7). Sigma-Aldrich.

- 4-Nitroanisole Properties. (2025, January 27). ChemicalBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 455-93-6 CAS MSDS (2-Fluoro-4-nitroanisole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Nitroanisole | 100-17-4 [chemicalbook.com]

An In-Depth Technical Guide to 2-Fluoro-4-nitroanisole: A Key Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-Fluoro-4-nitroanisole has emerged as a versatile and valuable intermediate, particularly within the pharmaceutical and agrochemical industries.[1] Its unique electronic and steric properties, arising from the specific arrangement of its fluoro, nitro, and methoxy substituents, render it a highly reactive and selective substrate for a variety of chemical transformations.[2] This guide provides an in-depth analysis of the molecular structure of 2-Fluoro-4-nitroanisole, its synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory. 2-Fluoro-4-nitroanisole is a solid at room temperature, typically appearing as a white to light yellow crystalline powder.[2]

| Property | Value | Reference |

| CAS Number | 455-93-6 | |

| Molecular Formula | C₇H₆FNO₃ | [3] |

| Molecular Weight | 171.13 g/mol | [3] |

| Melting Point | 103-105 °C | [3][4] |

| Boiling Point | 277.2 ± 20.0 °C (Predicted) | [4] |

| Density | 1.321 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Appearance | White to light yellow crystalline powder | [4][6] |

| Solubility | Soluble in Toluene | [4] |

Safety and Handling:

2-Fluoro-4-nitroanisole is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3][7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[3] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[7]

GHS Hazard Statements: H315, H319, H335[3]

GHS Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[3]

Molecular Structure and Reactivity

The reactivity of 2-Fluoro-4-nitroanisole is intrinsically linked to the interplay of its three functional groups on the aromatic ring. The methoxy group (-OCH₃) is an electron-donating group, while the nitro group (-NO₂) is a powerful electron-withdrawing group. The fluorine atom, being the most electronegative element, also exerts a strong inductive electron-withdrawing effect.

This electronic arrangement makes the aromatic ring electron-deficient and highly susceptible to nucleophilic aromatic substitution (SₙAr).[2][4] The nitro group, positioned para to the fluorine atom, plays a crucial role in stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the SₙAr reaction through resonance.[8]

dot digraph "Meisenheimer Complex Stabilization" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext];

} "SₙAr Mechanism Overview" The fluorine atom serves as an excellent leaving group in SₙAr reactions, a somewhat counterintuitive fact given the strength of the C-F bond.[2] This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is accelerated by the electron-withdrawing nature of the fluorine.[8] The subsequent departure of the fluoride ion restores the aromaticity of the ring.

Synthesis of 2-Fluoro-4-nitroanisole

A common and reliable method for the synthesis of 2-Fluoro-4-nitroanisole is the nitration of 2-fluoroanisole.[9] The following protocol is a detailed, step-by-step methodology for this transformation.

Experimental Protocol: Nitration of 2-Fluoroanisole

Materials and Reagents:

-

2-Fluoroanisole

-

Acetic Anhydride

-

Fuming Nitric Acid (sp. gr. 1.59)

-

Methylene Chloride (DCM)

-

Anhydrous Magnesium Sulfate

-

Ethanol

-

Ice

Procedure:

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 2-fluoroanisole (1.0 eq) in acetic anhydride. Cool the stirred solution to -2 °C using an ice-salt bath.

-

Nitration: Slowly add fuming nitric acid (1.0 eq) dropwise to the cooled solution, ensuring the reaction temperature is maintained between -2 °C and 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at this temperature for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After completion, pour the reaction mixture into a beaker containing a large volume of ice water.

-

Workup: Stir the resulting suspension for 1.5 hours. Extract the product with methylene chloride.

-

Purification: Wash the combined organic extracts with water and dry over anhydrous magnesium sulfate.

-

Isolation: Concentrate the solution in vacuo to yield the crude product.

-

Recrystallization: Recrystallize the crude product from ethanol to obtain pure 2-Fluoro-4-nitroanisole.[9]

dot digraph "Synthesis_Workflow" { graph [rankdir="TB"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} "Synthesis Workflow Diagram"

Spectroscopic Characterization

Accurate characterization of 2-Fluoro-4-nitroanisole is crucial for confirming its identity and purity. The following are the expected spectroscopic data:

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum of 2-Fluoro-4-nitroanisole will exhibit characteristic signals for the aromatic protons and the methoxy group protons. The aromatic region will show complex splitting patterns due to proton-proton and proton-fluorine coupling.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms. The carbon atom attached to the fluorine will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF). Other aromatic carbons will also show smaller couplings to the fluorine atom.

IR (Infrared) Spectroscopy:

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-O stretching for the anisole moiety and C-F stretching will also be present.

MS (Mass Spectrometry):

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 171. Characteristic fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the nitro group (-NO₂).

Applications in Drug Discovery and Development

2-Fluoro-4-nitroanisole is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its ability to undergo regioselective nucleophilic aromatic substitution allows for the introduction of various functionalities, which is a critical step in the construction of complex drug molecules.[2] The presence of the fluorine atom can also impart favorable pharmacokinetic properties to the final drug, such as increased metabolic stability and enhanced binding affinity.[]

While specific synthetic routes to proprietary drugs are often not publicly disclosed, the utility of 2-Fluoro-4-nitroanisole as a precursor to compounds with potential therapeutic applications, such as tyrosine kinase inhibitors for cancer therapy, has been reported.[11]

Conclusion

2-Fluoro-4-nitroanisole is a strategically important intermediate in organic synthesis, offering a unique combination of reactivity and selectivity. Its well-defined molecular structure, coupled with its predictable reactivity in nucleophilic aromatic substitution reactions, makes it an invaluable tool for researchers and scientists in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the development of novel and complex molecules.

References

-

Synthesis of 2-Fluoro-4-nitroanisole (IX) - PrepChem.com. (n.d.). Retrieved January 4, 2026, from [Link]

-

2-FLUORO-4-NITROANISOLE - ChemBK. (2024, April 9). Retrieved January 4, 2026, from [Link]

-

The Chemistry Behind 2-Fluoro-4-nitroanisole: Properties and Synthesis Pathways. (2025, October 11). Retrieved January 4, 2026, from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Retrieved January 4, 2026, from [Link]

-

Applications of 2-Fluoro-4-nitroanisole in Pharma & Agrochemicals. (n.d.). Retrieved January 4, 2026, from [Link]

-

2-fluoro-4-nitroanisole (C7H6FNO3) - PubChemLite. (n.d.). Retrieved January 4, 2026, from [Link]

- CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents. (n.d.).

-

Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. (2021, March 16). Retrieved January 4, 2026, from [Link]

-

2-Fluoro-4-nitroanisole: A Versatile Intermediate for Pharmaceutical API Synthesis. (2025, October 9). Retrieved January 4, 2026, from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 2-氟-4-硝基苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pharmdguru.com [pharmdguru.com]

- 5. 455-93-6|2-Fluoro-4-nitroanisole|BLD Pharm [bldpharm.com]

- 6. prepchem.com [prepchem.com]

- 7. scllifesciences.com [scllifesciences.com]

- 8. youtube.com [youtube.com]

- 9. nbinno.com [nbinno.com]

- 11. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of 2-Fluoro-4-nitroanisole

Abstract

2-Fluoro-4-nitroanisole (CAS No. 455-93-6) is a pivotal chemical intermediate, distinguished by its trifunctional aromatic structure comprising fluoro, nitro, and methoxy groups.[1][2] This unique arrangement of substituents imparts a versatile reactivity profile, making it an indispensable building block in the synthesis of high-value molecules, particularly Active Pharmaceutical Ingredients (APIs) and advanced materials.[2][3] The electron-withdrawing nature of the nitro group, combined with the presence of a fluorine atom, significantly influences the molecule's metabolic stability and binding affinity in drug design.[2] This guide provides an in-depth exploration of the core synthetic pathways for 2-Fluoro-4-nitroanisole, focusing on the underlying reaction mechanisms, detailed experimental protocols, and critical process considerations for researchers and chemical development professionals.

Introduction: The Strategic Importance of 2-Fluoro-4-nitroanisole

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. 2-Fluoro-4-nitroanisole has emerged as a high-value intermediate due to the strategic positioning of its functional groups.[1] The fluorine atom is a bioisostere for hydrogen but offers enhanced metabolic stability and can modulate the pKa of nearby functional groups, improving cell membrane permeability and binding affinity of drug candidates.[2] The nitro and methoxy groups serve as versatile synthetic handles, allowing for a wide range of chemical transformations.[1]

This compound is a key precursor in the development of pharmaceuticals, agrochemicals, and specialty polymers.[3][4] Its role as a biochemical photoprobe further highlights its utility in molecular-level research.[3][5] Understanding the nuances of its synthesis is therefore critical for chemists aiming to leverage its unique properties in the creation of complex molecular architectures.

Physicochemical & Safety Profile

A clear understanding of the compound's properties and hazards is fundamental to its safe handling and application.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 455-93-6 | [5][6] |

| Molecular Formula | C₇H₆FNO₃ | [1][5] |

| Molecular Weight | 171.13 g/mol | [1][5] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 103-105 °C | [1][5] |

| Boiling Point | 227.5 °C at 760 mmHg | [7] |

| Density | ~1.321 g/cm³ | [7] |

| Synonyms | 2-Fluoro-1-methoxy-4-nitrobenzene | [6] |

Safety & Handling

2-Fluoro-4-nitroanisole requires careful handling in a controlled laboratory environment.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[5][7]

-

Precautions:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][7][8]

Core Synthesis Pathways

The synthesis of 2-Fluoro-4-nitroanisole can be approached through several strategic routes. The choice of pathway is often dictated by the availability of starting materials, scalability, and desired purity. The three primary methodologies are detailed below.

Pathway 1: Electrophilic Aromatic Substitution: Direct Nitration of 2-Fluoroanisole

This is the most direct and commonly cited route. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks the electron-rich anisole ring.

Causality Behind Experimental Choices:

-

Mechanism: The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group. The fluorine atom is a deactivating but also ortho, para-directing group. The directing effects of the potent methoxy group dominate, leading to substitution primarily at the para position (position 4), which is sterically more accessible than the ortho position.

-

Reagents: Fuming nitric acid is used as the source of the nitronium ion. Acetic anhydride serves as the solvent and, critically, as a dehydrating agent. It reacts with any water present or formed during the reaction, preventing the dilution of the nitric acid and maintaining the concentration of the active electrophile.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically -2°C to 0°C) is crucial to control the reaction rate, prevent over-nitration (dinitration), and minimize the formation of undesired isomers and oxidation byproducts.[11]

Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a powerful alternative, particularly when the desired starting material for direct nitration is unavailable or expensive. This pathway involves the attack of a nucleophile on an aromatic ring that is activated by a strong electron-withdrawing group (EWG), such as a nitro group.[12][13]

Causality Behind Experimental Choices:

-

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group (ipso-carbon) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] The presence of the nitro group, particularly at the ortho or para position to the leaving group, is critical as it delocalizes the negative charge, stabilizing this intermediate. In the second step, the leaving group is expelled, and aromaticity is restored.[13][14]

-

Sub-Pathway A: Fluorination of 2-Chloro-4-nitroanisole: In this route, a fluoride source (e.g., KF with a phase-transfer catalyst) displaces a chloride ion. This is feasible because the nitro group at the para position strongly activates the ring for nucleophilic attack. The relative reactivity of halogens as leaving groups in SNAr is typically F > Cl > Br > I, which seems counterintuitive based on bond strength. However, the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen, making the ipso-carbon more electrophilic.[14]

-

Sub-Pathway B: Methoxylation of 2,4-Difluoronitrobenzene: Here, a methoxide source (e.g., sodium methoxide) acts as the nucleophile. Fluorine is an excellent leaving group in SNAr reactions.[14] The substitution occurs regioselectively at the 2-position due to the combined activating effects of the nitro group (para to the C2-F bond) and the other fluorine atom (ortho to the C2-F bond).

Pathway 3: The Balz-Schiemann Reaction

This classic transformation is a cornerstone of aromatic fluorination chemistry, providing a method to introduce a fluorine atom via a diazonium salt intermediate.[15][16] The starting material for this pathway would be 4-methoxy-3-nitroaniline.

Causality Behind Experimental Choices:

-

Mechanism: The reaction involves two key stages:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and an acid) in the presence of fluoroboric acid (HBF₄). This forms a relatively stable arenediazonium tetrafluoroborate salt.[15][17]

-

Thermal Decomposition: The isolated diazonium salt is then heated (thermally decomposed). This causes the expulsion of nitrogen gas (a very stable leaving group) and the formation of a transient aryl cation. This cation is immediately trapped by the fluoride ion from the tetrafluoroborate counterion (BF₄⁻) to yield the final aryl fluoride.[15][18]

-

-

Considerations: While effective, the Balz-Schiemann reaction has limitations. The thermal decomposition can be highly exothermic and poses an explosion risk, especially on a large scale.[15][18] Modern variations have been developed to improve safety, including photochemical initiation and the use of continuous-flow reactors.[15]

Detailed Experimental Protocol: Direct Nitration of 2-Fluoroanisole

The following protocol is adapted from established literature procedures and represents a reliable method for the laboratory-scale synthesis of 2-Fluoro-4-nitroanisole.[11]

Reagents & Equipment:

-

2-Fluoroanisole (1.0 eq)

-

Acetic Anhydride (~4 volumes)

-

Fuming Nitric Acid (sp. gr. 1.59, ~0.5 eq)

-

Methylene Chloride (DCM)

-

Anhydrous Magnesium Sulfate

-

Ethanol

-

Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer

-

Ice-salt bath

Step-by-Step Procedure:

-

Reaction Setup: Charge a round-bottom flask with 2-fluoroanisole (e.g., 285 g, 2.26 mol) and acetic anhydride (1.1 L).

-

Cooling: Cool the stirred solution to -2°C using an ice-salt bath. It is critical to maintain this temperature range to ensure reaction selectivity.

-

Nitration: Add fuming nitric acid (114 mL) dropwise via the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature between -2°C and 0°C.[11]

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture for 5 hours at this low temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Pour the reaction mixture slowly into a large beaker containing cold water (4.0 L) with vigorous stirring. This will quench the reaction and precipitate the crude product.

-

Workup:

-

Stir the resulting suspension for approximately 1.5 hours.

-

Extract the product into methylene chloride (2 x 1.0 L).

-

Combine the organic extracts and wash them with water (2 x 500 mL) to remove residual acids.

-

Dry the organic layer over anhydrous magnesium sulfate, then filter.[11]

-

-

Isolation: Concentrate the dried solution in vacuo using a rotary evaporator to yield the crude product as a solid.

-

Purification: Purify the crude material by crystallization from ethanol. This step is essential to remove isomeric impurities and achieve high purity suitable for subsequent transformations. A yield of approximately 38% of purified product can be expected.[11]

Conclusion

2-Fluoro-4-nitroanisole is a strategically important intermediate whose synthesis can be accomplished through several robust chemical pathways. The direct nitration of 2-fluoroanisole offers the most straightforward route, provided the starting material is readily available. SNAr reactions provide versatile alternatives, allowing for the synthesis from different precursors like 2-chloro-4-nitroanisole or 2,4-difluoronitrobenzene. The Balz-Schiemann reaction remains a classic, albeit more hazardous, option for introducing the fluorine atom from an amino precursor. A thorough understanding of the mechanisms and experimental parameters detailed in this guide will enable researchers and drug development professionals to effectively synthesize and utilize this valuable compound in their scientific endeavors.

References

-

PrepChem.com. Synthesis of 2-Fluoro-4-nitroanisole (IX). Available from: [Link]

-

Pashtotrade.com. 3-Fluoro-4-Nitroanisole: Properties, Applications, and Synthesis. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 2-Fluoro-4-nitroanisole: Properties and Synthesis Pathways. Available from: [Link]

-

ResearchGate. Anodic fluorination of 4-methoxy-1-naphthol and 4-nitroanisole using Et3N · 5 HF in mixed nonaqueous solvent | Request PDF. Available from: [Link]

-

Grokipedia. Balz–Schiemann reaction. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Fluoro-4-nitroanisole: A Versatile Intermediate for Pharmaceutical API Synthesis. Available from: [Link]

-

Wikipedia. Balz–Schiemann reaction. Available from: [Link]

- Google Patents. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Fluoro-4-nitroanisole: A Versatile Intermediate in Pharmaceutical and Material Science. Available from: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

-

BYJU'S. Balz Schiemann Reaction Mechanism. Available from: [Link]

-

Science.gov. nucleophilic aromatic substitution: Topics by Science.gov. Available from: [Link]

-

Scientific Update. The Balz-Schiemann Reaction. Available from: [Link]

-

Thieme. 26. Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). Available from: [Link]

-

ResearchGate. One-Pot Fluoro-de-diazoniation of Anilines in Organic Medium. Available from: [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Available from: [Link]

-

PubMed Central. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. pashtotrade.com [pashtotrade.com]

- 5. 2-フルオロ-4-ニトロアニソール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Fluoro-4-nitroanisole - Safety Data Sheet [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. prepchem.com [prepchem.com]

- 12. 2-Fluoro-4-nitroaniline (CAS 369-35-7) - High Purity [benchchem.com]

- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. grokipedia.com [grokipedia.com]

- 16. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 17. byjus.com [byjus.com]

- 18. scientificupdate.com [scientificupdate.com]

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-4-nitroanisole

Abstract

This technical guide provides a comprehensive overview of the essential physical and chemical properties of 2-Fluoro-4-nitroanisole (CAS No. 455-93-6). Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecular structure, physicochemical characteristics, spectroscopic profile, solubility, and thermal stability of this important synthetic intermediate. By integrating established data with practical experimental protocols and field-proven insights, this guide aims to be an authoritative resource for the effective utilization and handling of 2-Fluoro-4-nitroanisole in a laboratory setting.

Introduction: The Strategic Importance of 2-Fluoro-4-nitroanisole

2-Fluoro-4-nitroanisole, a substituted aromatic compound, has emerged as a valuable building block in organic synthesis. Its unique molecular architecture, featuring a fluorine atom, a nitro group, and a methoxy group on a benzene ring, imparts specific reactivity that is highly sought after in the synthesis of complex molecules. The electron-withdrawing nature of the nitro group and the fluorine atom, combined with the electron-donating effect of the methoxy group, creates a versatile platform for nucleophilic aromatic substitution and other transformations.

This guide will provide an in-depth exploration of the physical properties that are critical for the successful application of 2-Fluoro-4-nitroanisole in research and development, particularly within the pharmaceutical and agrochemical industries where it serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and novel pesticides.[1] Understanding these properties is not merely an academic exercise; it is fundamental to optimizing reaction conditions, ensuring safety, and achieving desired synthetic outcomes.

Molecular and Physicochemical Properties

The fundamental physical and chemical characteristics of 2-Fluoro-4-nitroanisole are summarized in the table below. These properties are the cornerstone of its identity and dictate its behavior in various physical and chemical processes.

| Property | Value | Source(s) |

| IUPAC Name | 2-Fluoro-1-methoxy-4-nitrobenzene | [2] |

| Synonyms | 2-Fluoro-4-nitroanisole, Benzene, 2-fluoro-1-methoxy-4-nitro- | [2] |

| CAS Number | 455-93-6 | [3] |

| Molecular Formula | C₇H₆FNO₃ | [3] |

| Molecular Weight | 171.13 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 103-105 °C | [3] |

| Boiling Point | 277.2 ± 20.0 °C (Predicted) | |

| Density | 1.321 ± 0.06 g/cm³ (Predicted) | |

| Purity | >98.0% (GC) | [4][5] |

Spectroscopic Profile: Elucidating the Molecular Structure

Spectroscopic analysis is indispensable for confirming the identity and purity of 2-Fluoro-4-nitroanisole. While detailed spectral data with peak-by-peak assignments are often proprietary, this section outlines the expected spectroscopic characteristics based on the molecule's structure. ChemicalBook and other suppliers confirm the availability of MS, IR, and NMR spectra for this compound.[2][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The three aromatic protons will exhibit complex splitting patterns (doublets and doublet of doublets) due to coupling with each other and with the fluorine atom. Their chemical shifts will be downfield due to the electron-withdrawing effects of the nitro and fluoro groups. The methoxy group protons will appear as a singlet, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the attached functional groups, with the carbon bearing the nitro group being significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Fluoro-4-nitroanisole will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

-

C-F Stretch: A strong absorption band in the region of 1200-1100 cm⁻¹.

-

NO₂ Stretch: Two strong absorption bands, one symmetric and one asymmetric, typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

C-O-C (Ether) Stretch: A strong absorption in the 1250-1000 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ range.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the methoxy C-H.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M+) for 2-Fluoro-4-nitroanisole would be observed at an m/z of 171. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z 46) and NO (m/z 30).[7] The fragmentation of the anisole moiety may involve the loss of a methyl radical (CH₃, m/z 15) or formaldehyde (CH₂O, m/z 30).[7]

Solubility and Partitioning Behavior

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. 2-Fluoro-4-nitroanisole is generally soluble in organic solvents such as toluene.[4] Its solubility in aqueous media is expected to be low due to the presence of the aromatic ring and the nitro group, a common characteristic of many organic compounds.

Thermal Stability and Safety Considerations

Thermal Stability

Nitroaromatic compounds can be thermally sensitive and may decompose at elevated temperatures. While specific decomposition temperature data for 2-Fluoro-4-nitroanisole is not provided, it is prudent to handle it with care at elevated temperatures. The predicted boiling point is high, suggesting it is relatively stable under normal heating conditions for synthesis.

Safety and Handling

According to safety data sheets, 2-Fluoro-4-nitroanisole is classified as a hazardous substance.[3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

The following are generalized, yet detailed, protocols for determining key physical properties of 2-Fluoro-4-nitroanisole in a research setting.

Protocol for Melting Point Determination

Objective: To determine the melting point range of a solid organic compound, providing an indication of its purity.

Materials:

-

2-Fluoro-4-nitroanisole sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus

-

Spatula

Procedure:

-

Ensure the 2-Fluoro-4-nitroanisole sample is dry and finely powdered.

-

Carefully tap the open end of a capillary tube into the powdered sample to collect a small amount of the solid.

-

Invert the capillary tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[6]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare a new sample and place it in the apparatus.

-

Heat the sample at a slow, controlled rate (1-2°C per minute) when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).

-

A sharp melting range (0.5-2°C) is indicative of a pure compound.

Protocol for Qualitative Solubility Determination

Objective: To assess the solubility of 2-Fluoro-4-nitroanisole in various solvents.

Materials:

-

2-Fluoro-4-nitroanisole sample

-

Small test tubes

-

Vortex mixer or stirring rod

-

Solvents: Water, Toluene, Ethanol, Acetone, Diethyl Ether, 5% aq. HCl, 5% aq. NaOH

Procedure:

-

Place approximately 10-20 mg of 2-Fluoro-4-nitroanisole into a clean, dry test tube.

-

Add 1 mL of the first solvent to be tested (e.g., water) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by flicking the test tube for at least 30 seconds.

-

Observe the mixture against a contrasting background to determine if the solid has dissolved.

-

Record the compound as "soluble," "partially soluble," or "insoluble." A compound is generally considered soluble if more than 30 mg dissolves in 1 mL of solvent.

-

Repeat steps 1-5 for each of the other solvents.

-

For the acidic and basic solutions, observe if any reaction (e.g., color change, heat evolution) occurs, which can indicate an acid-base reaction leading to the formation of a soluble salt.

Applications in Research and Development

The strategic placement of the fluoro, nitro, and methoxy groups makes 2-Fluoro-4-nitroanisole a highly versatile intermediate in organic synthesis.

-

Pharmaceutical Synthesis: It is a key building block for the synthesis of various active pharmaceutical ingredients (APIs).[1] The fluorine atom can enhance metabolic stability and binding affinity of drug molecules, a well-established strategy in medicinal chemistry.

-

Agrochemicals: This compound serves as an intermediate in the production of herbicides and pesticides.[1]

-

Biochemical Probes: 2-Fluoro-4-nitroanisole has been employed as an alternative biochemical photoprobe for proteins, highlighting its utility in chemical biology research.[3]

Conclusion

2-Fluoro-4-nitroanisole is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in various fields of chemical synthesis. A thorough understanding of its physical properties, as detailed in this guide, is paramount for its safe and effective use. The data and protocols presented herein provide a solid foundation for researchers and scientists to confidently incorporate 2-Fluoro-4-nitroanisole into their synthetic strategies, paving the way for the development of new pharmaceuticals, agrochemicals, and other advanced materials.

Visualizations

Caption: Molecular structure of 2-Fluoro-4-nitroanisole.

Caption: Experimental workflow for melting point determination.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 4, 2026, from [Link]

-

4.3: Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

-

Applications of 2-Fluoro-4-nitroanisole in Pharma & Agrochemicals. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 4, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

-

2-fluoro-1-methoxy-4-nitrobenzene. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

Sources

- 1. drive.uqu.edu.sa [drive.uqu.edu.sa]

- 2. 2-Fluoro-4-nitroanisole(455-93-6) MS [m.chemicalbook.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-nitroanisole

Introduction: The Strategic Importance of 2-Fluoro-4-nitroanisole

2-Fluoro-4-nitroanisole (CAS No. 455-93-6) is a vital crystalline organic compound that serves as a fundamental building block in advanced organic synthesis.[1] With the molecular formula C₇H₆FNO₃ and a molecular weight of approximately 171.13 g/mol , its utility is rooted in the strategic placement of its functional groups: a fluoro, a nitro, and a methoxy group on a benzene ring.[1] This specific arrangement, featuring the electron-withdrawing nitro group and the electron-donating methoxy group, imparts a unique reactivity profile, making it a valuable intermediate for nucleophilic aromatic substitution reactions.[1]

A comprehensive understanding of its physical properties, particularly its melting and boiling points, is paramount for its safe handling, storage, and effective utilization in complex synthetic pathways. These parameters dictate the phase of the substance under various laboratory and industrial conditions, influencing reaction kinetics, purification strategies, and process safety. This guide provides a detailed analysis of these critical properties, the underlying molecular principles, and standardized protocols for their experimental verification.

Core Physicochemical Data

The physical characteristics of 2-Fluoro-4-nitroanisole are well-documented across various chemical suppliers and databases. A summary of these key properties is presented below for rapid reference.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 103-105 °C | [1][2][3] |

| 104.6 °C | [4] | |

| 103.0 to 107.0 °C | ||

| Boiling Point | 227.5 °C at 760 mmHg | [4] |

| 277.2 ± 20.0 °C (Predicted) | [2][3] | |

| Density | 1.321 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Solubility | Soluble in Toluene | [2][3] |

Scientific Analysis of Thermal Properties

The observed melting and boiling points of a compound are direct consequences of its molecular structure and the resulting intermolecular forces. For 2-Fluoro-4-nitroanisole, the interplay of its functional groups is key to understanding its thermal behavior.

Deconstructing the Melting Point

The relatively high melting point range of 103-107 °C indicates that strong intermolecular forces are at play, organizing the molecules into a stable crystal lattice.[2] To transition from a solid to a liquid, sufficient thermal energy must be supplied to overcome these forces.[5][6]

-

Causality of a High Melting Point:

-

Dipole-Dipole Interactions: The primary contributors are the strong dipole moments created by the highly electronegative fluorine atom and the nitro group (-NO₂). These polar groups induce significant partial positive and partial negative charges on the molecule, leading to strong electrostatic attractions between adjacent molecules in the solid state.

-

Molecular Symmetry and Packing: The planar nature of the benzene ring allows for efficient packing into a crystal lattice, maximizing van der Waals forces and dipole-dipole interactions.

-

Purity as a Critical Factor: A pure, crystalline solid typically exhibits a sharp melting point range of 0.5-1.0 °C.[5] The reported ranges, such as 103-105 °C, are characteristic of high-purity commercial-grade samples. The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular bonds, which results in both a depression of the melting point and a broadening of the melting range.[6]

-

Understanding the Boiling Point

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[7][8] The reported experimental value of 227.5 °C at standard pressure (760 mmHg) reflects the significant energy required to transition 2-Fluoro-4-nitroanisole from the liquid to the gaseous phase.[4]

-

Governing Factors:

-

Intermolecular Forces: The same strong dipole-dipole interactions that dictate the melting point persist in the liquid phase and must be overcome for molecules to escape into the vapor phase.[9]

-

Molecular Weight: With a molecular weight of 171.13 g/mol , 2-Fluoro-4-nitroanisole possesses substantial London dispersion forces, which increase with molecular size and contribute to a higher boiling point.[5][7]

-

Pressure Dependency: It is crucial to note that boiling points are pressure-dependent. The predicted value of 277.2 °C, while higher than the experimental value, may be based on computational models and underscores that experimental verification under controlled pressure is essential for procedural accuracy.[2][3]

-

Experimental Determination Protocols

To ensure scientific integrity and reproducibility, the accurate determination of melting and boiling points must follow standardized, self-validating protocols.

Protocol for Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus (e.g., a Mel-Temp or DigiMelt), which offers precise temperature control and observation.[6]

Methodology:

-

Sample Preparation: Ensure the 2-Fluoro-4-nitroanisole sample is completely dry and finely powdered. If necessary, gently crush the crystals on a watch glass.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of solid will enter the tube.

-

Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down.[10] The packed sample height should be 2-3 mm for optimal heat transfer.[10]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of >10 °C/min to find a rough range.[6]

-

Accurate Determination: For a precise measurement, set the apparatus to heat rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Slow Heating Ramp: Once within 10 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute. A slow heating rate is critical for ensuring thermal equilibrium between the sample, thermometer, and heating block.[10]

-

Observation and Recording: Record the melting range:

-

T₁: The temperature at which the first liquid droplets appear.

-

T₂: The temperature at which the entire sample becomes a clear liquid. The recorded melting point is the range T₁ - T₂.

-

Caption: Workflow for accurate melting point determination.

Protocol for Micro-Boiling Point Determination

This method is ideal for determining the boiling point with a small amount of liquid, which is common in research settings. The principle relies on observing the temperature at which the vapor pressure of the liquid equals the external pressure.[8][9]

Methodology:

-

Apparatus Assembly:

-

Add a small amount (a few milliliters) of the liquid sample to a small test tube (e.g., a fusion tube).

-

Take a capillary tube sealed at one end and place it into the test tube with the open end down.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is aligned with the sample.[8] The rubber band must remain above the level of the heating bath liquid.[9]

-

-

Heating Bath: Immerse the assembly in a heating bath (e.g., mineral oil in a Thiele tube or beaker). The sample should be fully submerged in the bath liquid.[9]

-

Heating: Begin heating the bath gently and with constant stirring (if using a beaker) to ensure uniform temperature distribution.[5]

-

Observation: As the temperature rises, air trapped in the capillary will bubble out. As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the inverted capillary.[8][9]

-

Cooling and Measurement: Once a steady stream of bubbles is observed, turn off the heat and allow the apparatus to cool slowly.

-

Recording: The stream of bubbles will slow and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point.[8] This is the point where the external pressure overcomes the vapor pressure of the liquid.

Caption: Micro-method for boiling point determination.

Conclusion

The melting point (approx. 103-107 °C) and boiling point (approx. 227.5 °C @ 760 mmHg) of 2-Fluoro-4-nitroanisole are defining physical constants that are critical for its application in research and development. These properties are a direct manifestation of its polar molecular structure and the resulting strong intermolecular forces. Adherence to rigorous, standardized experimental protocols is essential for verifying these values, ensuring data integrity, and enabling the safe and effective use of this important chemical intermediate in the synthesis of novel compounds.

References

- Henan Allgreen Chemical Co.,LTD. (n.d.). Buy 2-Fluoro-4-nitroanisole Industrial Grade.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 11). The Chemistry Behind 2-Fluoro-4-nitroanisole: Properties and Synthesis Pathways. Retrieved from pharmachems.com. [Link]

-

ChemBK. (2024, April 9). 2-FLUORO-4-NITROANISOLE. Retrieved from ChemBK. [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from chem.ucalgary.ca. [Link]

-

Faculty of Science, Tanta University. (2021, September 19). experiment (1) determination of melting points. Retrieved from SlideShare. [Link]

-

Faculty of Science, Tanta University. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from SlideShare. [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from chem.ucalgary.ca. [Link]

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from weebly.com. [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from umsl.edu. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 455-93-6 CAS MSDS (2-Fluoro-4-nitroanisole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. ursinus.edu [ursinus.edu]

An In-depth Technical Guide to the Solubility of 2-Fluoro-4-nitroanisole in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-4-nitroanisole, a key intermediate in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a predictive framework based on fundamental chemical principles and the physicochemical properties of the molecule. We present a detailed, field-proven protocol for the experimental determination of its solubility using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's behavior in various organic media to facilitate process development, formulation, and purification strategies.

Introduction: The Significance of Solubility in Process Chemistry

2-Fluoro-4-nitroanisole (CAS No. 455-93-6) is a critical building block in organic synthesis, valued for its specific reactivity conferred by the electron-withdrawing nitro group, the electron-donating methoxy group, and the strategically positioned fluorine atom. These features make it a versatile precursor for nucleophilic aromatic substitution reactions.[1] The efficiency of reactions, purification methods like recrystallization, and the formulation of final products are all critically dependent on the solubility of this intermediate in various organic solvents. An understanding of its solubility profile allows scientists to:

-

Select appropriate solvents for chemical reactions to ensure homogeneity and optimal reaction rates.

-

Design effective crystallization and purification protocols.

-

Develop stable formulations for downstream applications.

This guide will first explore the theoretical underpinnings of 2-Fluoro-4-nitroanisole's solubility, followed by a practical, step-by-step methodology for its empirical determination.

Physicochemical Properties of 2-Fluoro-4-nitroanisole

A molecule's solubility is intrinsically linked to its structural and physical properties. The key characteristics of 2-Fluoro-4-nitroanisole are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₃ | |

| Molecular Weight | 171.13 g/mol | |

| Melting Point | 103-105 °C | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| XLogP3 | 2.3 | [3] |

The molecule possesses a significant dipole moment due to the highly polar nitro group (-NO₂) and the electronegative fluorine and oxygen atoms. The aromatic ring provides a nonpolar surface area. The XLogP3 value of 2.3 indicates a moderate level of lipophilicity, suggesting that it will favor organic solvents over water. The principle of "like dissolves like" is the primary rule governing its solubility behavior.[4][5] Polar solvents will interact favorably with the polar nitro, methoxy, and fluoro groups, while nonpolar solvents will interact with the benzene ring.

Predictive Solubility Framework

Based on the molecular structure of 2-Fluoro-4-nitroanisole, we can predict its relative solubility in common organic solvents. The presence of the nitro and methoxy groups suggests that polar aprotic solvents, which can engage in dipole-dipole interactions without being hydrogen bond donors, should be effective. The aromatic ring suggests some solubility in nonpolar aromatic solvents.

Predicted Solubility Ranking (Qualitative):

-

High Solubility: Polar aprotic solvents like Acetone, Ethyl Acetate, and Dichloromethane (DCM). These solvents can effectively solvate the polar regions of the molecule. Toluene is also expected to be a good solvent, as it can engage in π-stacking interactions with the benzene ring.[2][6]

-

Moderate Solubility: Polar protic solvents like Methanol and Ethanol. While the polar groups can interact with the hydroxyl group of the alcohols, the energy required to break the strong hydrogen bonds within the alcohol solvent may limit solubility compared to aprotic solvents.

-

Low Solubility: Nonpolar aliphatic solvents like Hexane. The significant polarity of the nitro and fluoro groups makes it unlikely to dissolve well in a purely nonpolar solvent.

The following diagram illustrates the key molecular features of 2-Fluoro-4-nitroanisole and how they are expected to interact with different types of solvents.

Caption: Factors influencing the solubility of 2-Fluoro-4-nitroanisole.

Experimental Protocol for Solubility Determination

To obtain accurate, quantitative solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.[7]

Principle